(4E, 8E)-Sphingadienine-C18-1-phosphate
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Overview
Description
(4E, 8E)-Sphingadienine-C18-1-phosphate is a sphingolipid metabolite that plays a crucial role in cellular signaling pathways. Sphingolipids are a class of lipids that are essential components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate typically involves the following steps:
Starting Material: The synthesis begins with a long-chain base, such as sphingosine.
Phosphorylation: The hydroxyl group of sphingosine is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphoric acid.
Isomerization: The resulting sphingosine-1-phosphate is subjected to isomerization to obtain the (4E, 8E) configuration.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(4E, 8E)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sphingadienine-1-phosphate derivatives.
Reduction: Reduction reactions can convert it back to sphingosine derivatives.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sphingadienine derivatives and phosphorylated sphingolipids.
Scientific Research Applications
(4E, 8E)-Sphingadienine-C18-1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: It plays a role in studying cellular signaling pathways and membrane dynamics.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of sphingolipid-based products and as a research tool in lipidomics.
Mechanism of Action
The mechanism of action of (4E, 8E)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to sphingosine-1-phosphate receptors (S1PRs) on the cell surface.
Pathways: It activates signaling pathways such as the PI3K/Akt pathway, leading to cellular responses like proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate: A closely related compound with similar biological functions.
Ceramide-1-phosphate: Another sphingolipid metabolite involved in cellular signaling.
Dihydrosphingosine-1-phosphate: A reduced form of sphingosine-1-phosphate with distinct biological activities.
Uniqueness
(4E, 8E)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration, which imparts distinct biological properties and signaling capabilities compared to other sphingolipid metabolites.
Properties
CAS No. |
1419705-13-7 |
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Molecular Formula |
C₁₈H₃₆NO₅P |
Molecular Weight |
377.46 |
Synonyms |
(2S,3R,4E)-2-Amino-4,8-octadecadiene-1,3-diol 1-(Dihydrogen phosphate); (2S,3R,4E,8E)-2-Amino-3-hydroxyoctadeca-4,8-dien-1-yl Dihydrogen Phosphate |
Origin of Product |
United States |
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